molecular formula C8H8N2O2S B3150757 7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 69373-37-1

7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No. B3150757
Key on ui cas rn: 69373-37-1
M. Wt: 196.23 g/mol
InChI Key: LCOAYUPAESYAHF-UHFFFAOYSA-N
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Patent
US08106043B2

Procedure details

2-Chloroacetyl chloride (4.08 mL, 50.9 mmol) was added dropwise to a solution containing 7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine (5 g, 25.5 mmol) in toluene (30 mL). The mixture was refluxed at 110° C. for 20 minutes. The mixture was quenched with saturated sodium bicarbonate solution (100 mL). The mixture was transferred to a separatory funnel and extracted with EtOAc (4×100 mL). The crude material was filtered through a pad of silica gel and washed with EtOAc. The filtrate was concentrated to give a yellow-brown solid. 1H-NMR (DMSO-d6) δ 8.12 (d, J=2.7 Hz, 1H), 7.94 (dd, J=2.7, 9.0 Hz, 1H), 7.72 (d, J=9.0 Hz, 1H), 4.63 (s, 2H), 3.96 (t, J=5.1 Hz, 2H), 3.32 (t, J=5.4 Hz, 2H, overlap with solvent peak); ESI-MS (m/z, %): 273 (MH+, 100), 295 (40).
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[N+:6]([C:9]1[CH:10]=[CH:11][C:12]2[NH:17][CH2:16][CH2:15][S:14][C:13]=2[CH:18]=1)([O-:8])=[O:7]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][C:3]([N:17]1[CH2:16][CH2:15][S:14][C:13]2[CH:18]=[C:9]([N+:6]([O-:8])=[O:7])[CH:10]=[CH:11][C:12]1=2)=[O:4]

Inputs

Step One
Name
Quantity
4.08 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(SCCN2)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
( 40 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated sodium bicarbonate solution (100 mL)
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×100 mL)
FILTRATION
Type
FILTRATION
Details
The crude material was filtered through a pad of silica gel
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow-brown solid

Outcomes

Product
Name
Type
Smiles
ClCC(=O)N1C2=C(SCC1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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